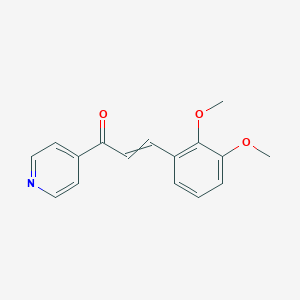![molecular formula C13H28O2Si B14203344 (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal CAS No. 917871-20-6](/img/structure/B14203344.png)
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal is a chiral compound that features a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a 3-ethylpentanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The starting material, 3-ethylpentanal, is subjected to this protection reaction to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran for deprotection of the silyl ether.
Major Products Formed
Oxidation: 3-ethylpentanoic acid.
Reduction: 3-ethylpentanol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes and silyl ethers.
Medicine: Potential use in the design of drug candidates due to its chiral nature and functional groups.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The aldehyde group can form Schiff bases with amines, which are important intermediates in biochemical reactions.
Pathways Involved: The compound can participate in oxidation-reduction reactions, influencing metabolic pathways that involve aldehyde and alcohol intermediates.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylpentanal
- (3S,4R)-4-{[tert-Butyl(trimethyl)silyl]oxy}-3-ethylpentanal
- (3S,4R)-4-{[tert-Butyl(methyl)silyl]oxy}-3-ethylpentanal
Uniqueness
(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal is unique due to its specific combination of a tert-butyl(dimethyl)silyl protecting group and a chiral 3-ethylpentanal backbone. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
917871-20-6 |
|---|---|
Molecular Formula |
C13H28O2Si |
Molecular Weight |
244.44 g/mol |
IUPAC Name |
(3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-ethylpentanal |
InChI |
InChI=1S/C13H28O2Si/c1-8-12(9-10-14)11(2)15-16(6,7)13(3,4)5/h10-12H,8-9H2,1-7H3/t11-,12+/m1/s1 |
InChI Key |
XAOXSOPTDHXFEZ-NEPJUHHUSA-N |
Isomeric SMILES |
CC[C@@H](CC=O)[C@@H](C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCC(CC=O)C(C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



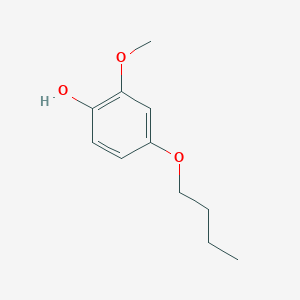
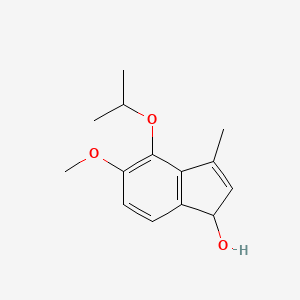
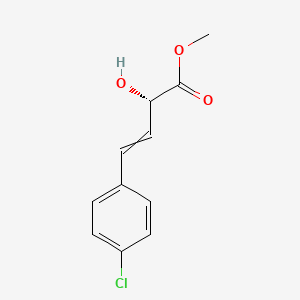
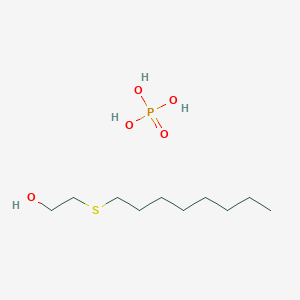
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)

![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
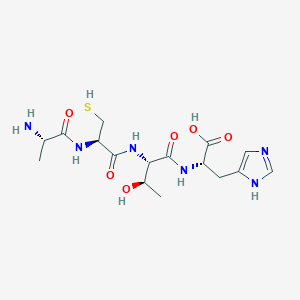
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)



